Researchers face batch failure when substituting Sophoraflavanone G with crude Sophora flavescens extracts or kurarinone due to paradoxical melanogenesis stimulation and absent antimicrobial synergy. This high-purity Sophoraflavanone G (CAS 97938-30-2) eliminates these risks.
Sophoraflavanone G (CAS 97938-30-2) is a highly specialized prenylated flavanone isolated from the roots of Sophora flavescens. Structurally characterized by a distinctive lavandulyl side chain at the C-8 position, it exhibits measurable lipophilicity and target-binding specificity compared to standard unprenylated flavonoids [1]. In industrial and research procurement, it is primarily sourced as a high-purity analytical standard, a starting material for semi-synthetic antimicrobial adjuvants, and a targeted active pharmaceutical ingredient (API) for dermatological formulations [2]. Buyers prioritize this specific compound over crude botanical extracts to ensure reproducible biological activity, particularly in applications requiring precise modulation of bacterial resistance mechanisms or enzymatic inhibition where structurally adjacent analogs demonstrate conflicting cellular effects[3].
Generic substitution with crude Sophora flavescens extracts or closely related prenylated analogs (such as kurarinone) frequently fails in formulation workflows due to divergent cellular mechanisms. While both Sophoraflavanone G and kurarinone exhibit similar cell-free tyrosinase inhibition, kurarinone paradoxically stimulates intracellular melanogenesis in cellular models, whereas Sophoraflavanone G does not [1]. Consequently, utilizing crude extracts or the wrong analog in skin-lightening formulations leads to antagonistic efficacy and batch failure [2]. Furthermore, substituting Sophoraflavanone G with standard unprenylated flavonoids eliminates the lavandulyl group required for its synergistic disruption of methicillin-resistant Staphylococcus aureus (MRSA) membranes, negating its precursor suitability as an antimicrobial adjuvant [3].
In checkerboard assays against clinical isolates of MRSA, Sophoraflavanone G demonstrates measurable independent antibacterial activity and synergy with beta-lactams. The MIC for Sophoraflavanone G ranges from 0.5 to 8 µg/mL, outperforming ampicillin (64–1024 µg/mL) and oxacillin (256–1024 µg/mL)[1]. When combined with these antibiotics, it yields a Fractional Inhibitory Concentration (FIC) index of 0.188 to 0.375, indicating strong synergy [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | 0.5 - 8 µg/mL |
| Comparator Or Baseline | Ampicillin (64 - 1024 µg/mL) |
| Quantified Difference | Up to 128-fold lower MIC than standard beta-lactams |
| Conditions | Checkerboard assay against 10 clinical MRSA isolates |
This quantitative superiority and synergistic profile make it a critical procurement target for researchers developing adjuvants to rescue obsolete antibiotics.
Sophoraflavanone G is an inhibitor of mushroom tyrosinase, a key enzyme in melanin biosynthesis. In cell-free assays, it achieves an IC50 of 6.6 µM, outperforming the industry-standard positive control, kojic acid, which has an IC50 of 20.5 µM [1].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
| Target Compound Data | 6.6 µM |
| Comparator Or Baseline | Kojic acid (20.5 µM) |
| Quantified Difference | 3.1-fold more potent inhibition |
| Conditions | Mushroom tyrosinase assay with L-tyrosine substrate at 37°C |
Justifies the selection of this specific prenylated flavanone over common, generic tyrosinase inhibitors for dermatological formulations.
Despite similar cell-free tyrosinase inhibition, Sophoraflavanone G and its close analog kurarinone behave entirely differently in cellular environments. In B16F10 melanoma cells and zebrafish models, kurarinone (at 20 µM) paradoxically stimulates melanogenesis by 36.9%, whereas Sophoraflavanone G does not exhibit this melanin-stimulating activity[1].
| Evidence Dimension | Intracellular melanogenesis modulation |
| Target Compound Data | No significant stimulation of melanin production |
| Comparator Or Baseline | Kurarinone (Stimulates melanin production by 36.9%) |
| Quantified Difference | Divergent cellular behavior (neutral vs. pro-melanogenic) |
| Conditions | B16F10 murine melanoma cells and zebrafish in vivo models |
Proves that substituting with the closely related analog kurarinone (or using crude extracts) will ruin skin-lightening formulations, making pure Sophoraflavanone G strictly necessary.
Sophoraflavanone G extends the therapeutic window of aminoglycosides. When 0.03 µg/mL of Sophoraflavanone G is combined with 4 µg/mL of gentamicin against S. aureus, the post-antibiotic sub-MIC effect (PA-SME) duration increases to 80 minutes, compared to just 15 minutes for gentamicin alone[1].
| Evidence Dimension | Post-antibiotic sub-MIC effect (PA-SME) duration |
| Target Compound Data | 80 minutes (with 0.03 µg/mL Sophoraflavanone G + 4 µg/mL Gentamicin) |
| Comparator Or Baseline | 15 minutes (4 µg/mL Gentamicin alone) |
| Quantified Difference | 5.3-fold increase in PA-SME duration |
| Conditions | Clinical MRSA strains evaluated for delayed re-growth after short-term drug exposure |
Highlights its value as a formulation adjuvant that prolongs the efficacy of existing antibiotics, potentially reducing required dosing frequencies in clinical development.
Due to its tyrosinase inhibition (IC50 = 6.6 µM) and lack of the paradoxical melanin-stimulating effects seen in analogs like kurarinone, highly purified Sophoraflavanone G is a strictly indicated active ingredient for advanced skin-lightening formulations. It provides a reliable alternative to kojic acid without the risk of formulation failure associated with crude Sophora flavescens extracts [1].
Its ability to lower the MIC of beta-lactams (yielding FIC indices of 0.188–0.375) and extend the post-antibiotic effect of gentamicin makes it a highly suitable precursor for semi-synthetic antimicrobial adjuvants. Procurement for this application focuses on overcoming MRSA resistance mechanisms where standard antibiotic monotherapies fail[2].
Because crude botanical extracts contain mixtures of flavonoids with conflicting biological activities (e.g., melanogenesis stimulation vs. inhibition), Sophoraflavanone G is procured as a critical analytical reference standard. It is used in quality control workflows to quantify batch-to-batch consistency and ensure the absence of antagonistic analogs in commercial plant extracts [3].